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Compound of Interest

Compound Name:
5-Bromo-3-morpholinopyridin-2-

amine

CAS No.: 1286273-85-5

Cat. No.: B1382106

Get Quote

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug

Development Professionals.

Introduction & Chemical Profiling
5-Bromo-3-morpholinopyridin-2-amine (CAS: 1286273-85-5) is a highly functionalized

heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and other

targeted therapeutics. Its molecular architecture (Molecular Formula: C₉H₁₂BrN₃O; Exact Mass:

257.0164 Da) presents a unique combination of chemical features:

An electron-rich aminopyridine core that dictates the molecule's basicity and UV absorbance

profile.

A morpholine ring that enhances aqueous solubility but introduces complex aliphatic proton

signals.
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A bromine atom at the C5 position, which provides a highly specific isotopic mass signature.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as

a checklist of tests, but as a self-validating system. The basicity of the aminopyridine scaffold

often leads to secondary interactions with chromatographic stationary phases , while the

primary amine is susceptible to rapid proton exchange in protic environments . The protocols

detailed below are engineered specifically to mitigate these challenges, ensuring that every

piece of data cross-verifies the others.

Multi-Modal Characterization Workflow
The following logic map illustrates the orthogonal analytical strategy used to establish the

identity, regiochemistry, and purity of the compound.

Multi-Modal Characterization

5-Bromo-3-morpholinopyridin-2-amine
CAS: 1286273-85-5
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Multi-modal analytical workflow for 5-Bromo-3-morpholinopyridin-2-amine characterization.

High-Resolution LC-MS: Isotopic Signature Analysis
Causality & Experimental Design
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Mass spectrometry is utilized here not just to confirm the molecular weight, but to exploit the

natural isotopic distribution of bromine. Bromine exists as two stable isotopes ( Br and Br) in a

nearly 1:1 ratio (50.69% and 49.31%).

The Self-Validating Mechanism: A legitimate positive-ion mass spectrum for this compound

must exhibit a distinct doublet for the protonated molecular ion at 258.02 and 260.02 with equal

intensity. If this 1:1 ratio is absent, the peak does not contain bromine, immediately flagging a

false positive or an impurity. To prevent the basic aminopyridine from tailing, we mandate an

end-capped, low-silanol C18 column combined with an acidic modifier to fully protonate the

basic nitrogens .

Step-by-Step Protocol
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol.

Dilute to a final concentration of 10 µg/mL using Mobile Phase A.

Column Selection: Waters XBridge C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent end-

capped column.

Mobile Phase:

Phase A: Water + 0.1% Formic Acid (v/v)

Phase B: Acetonitrile + 0.1% Formic Acid (v/v)

Gradient Elution: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

MS Parameters: Electrospray Ionization (ESI) in positive mode. Capillary voltage: 3.0 kV;

Desolvation temperature: 350°C.

Data Interpretation: Extract ion chromatograms (EIC) for 258.02 and 260.02. Verify the co-

elution of both masses and confirm the ~1:1 intensity ratio.

Nuclear Magnetic Resonance (NMR): Regiochemical
Confirmation
Causality & Experimental Design
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While LC-MS confirms the formula, NMR is critical for proving the 2,3,5-substitution pattern on

the pyridine ring. With substituents at C2 (amine), C3 (morpholine), and C5 (bromine), the only

remaining aromatic protons are at C4 and C6.

The Self-Validating Mechanism: Because the C4 and C6 protons are separated by the

substituted C5 carbon, they will couple to each other across four bonds (meta-coupling). This

manifests as two distinct doublets with a small coupling constant ( Hz) . If the substitution were

at C4 instead of C5, the remaining protons would exhibit ortho-coupling ( Hz). Furthermore, we

exclusively use DMSO- as the solvent. Protic solvents (like Methanol- ) cause rapid chemical

exchange of the primary amine protons, erasing their signal. DMSO- hydrogen-bonds with the

amine, slowing this exchange and allowing the signal to integrate perfectly to 2H.

Expected Quantitative NMR Data

Position
Expected
Chemical Shift
(ppm)

Multiplicity Integration
Structural
Assignment

C6-H 7.90 – 8.05 Doublet ( , Hz) 1H

Pyridine aromatic

proton (highly

deshielded by

adjacent N)

C4-H 7.10 – 7.25 Doublet ( , Hz) 1H

Pyridine aromatic

proton (between

substituents)

C2-NH₂ 4.80 – 5.20 Broad Singlet ( ) 2H

Primary amine

protons

(stabilized by

DMSO)

O-CH₂ 3.75 – 3.85 Multiplet ( ) 4H

Morpholine

aliphatic ether

protons

N-CH₂ 2.95 – 3.05 Multiplet ( ) 4H

Morpholine

aliphatic amine

protons
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Step-by-Step Protocol
Sample Preparation: Accurately weigh 15–20 mg of the compound and dissolve completely

in 0.6 mL of anhydrous DMSO- containing 0.03% TMS as an internal standard.

Acquisition (¹H NMR): Acquire data at 400 MHz (or higher) at 298 K. Set the relaxation delay

(D1) to 1.5 seconds to ensure complete relaxation of the amine protons. Acquire 16 to 32

scans.

Acquisition (¹³C NMR): Acquire at 100 MHz with complete proton decoupling. Acquire a

minimum of 1024 scans due to the quaternary carbons (C2, C3, C5) which have longer

relaxation times.

Processing: Apply a 0.3 Hz exponential line broadening for ¹H spectra. Phase and baseline

correct manually. Reference the residual DMSO quintet to 2.50 ppm.

HPLC-UV: Chromatographic Purity Assessment
Causality & Experimental Design
Aminopyridines possess strong, extended conjugated chromophores, making UV detection

highly sensitive and reliable for purity quantification .

The Self-Validating Mechanism: We utilize dual-wavelength monitoring at 254 nm (universal

aromatic absorbance) and 280 nm (specific to the extended conjugation of the aminopyridine

system). By calculating the peak area ratio (254/280 nm) across the width of the main peak, we

establish a "Peak Purity Index." If a hidden, co-eluting impurity is present, the ratio will drift at

the leading or trailing edge of the peak.

Step-by-Step Protocol
Sample Preparation: Prepare a 1.0 mg/mL stock solution in Acetonitrile. Dilute to a working

concentration of 0.1 mg/mL using the initial mobile phase conditions (95% A / 5% B) to

prevent solvent-mismatch peak distortion.

Instrument Setup: Use an HPLC system equipped with a Photo Diode Array (PDA) detector.

Gradient Elution Table:
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Time (min) Flow Rate (mL/min)
% Phase A (H₂O +
0.1% TFA)

% Phase B (MeCN
+ 0.1% TFA)

0.0 1.0 95 5

2.0 1.0 95 5

12.0 1.0 5 95

15.0 1.0 5 95

15.1 1.0 95 5

20.0 1.0 95 5 (Re-equilibration)

Data Analysis: Integrate all peaks area. Calculate the relative chromatographic purity. Extract

the UV spectra across the main peak to verify the 254/280 nm ratio consistency.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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